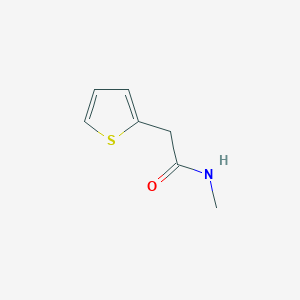

N-methyl-2-thiophen-2-ylacetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NOS/c1-8-7(9)5-6-3-2-4-10-6/h2-4H,5H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMVALJNSMRFING-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CC1=CC=CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Thiophene Containing Scaffolds in Synthetic Chemistry

The thiophene (B33073) ring, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone in the field of synthetic chemistry. nih.gov Its structural similarity to benzene, coupled with the presence of the sulfur heteroatom, imparts distinct physicochemical properties that are highly valued in molecular design. The sulfur atom can participate in hydrogen bonding and other non-covalent interactions, which can enhance the binding affinity of a molecule to biological targets.

Thiophene and its derivatives are integral components in a wide range of materials and biologically active compounds. molcore.comresearchgate.net In materials science, the electron-rich nature of the thiophene ring makes it an excellent building block for organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). molcore.com The ability to easily functionalize the thiophene ring at various positions allows for the fine-tuning of its electronic properties. molcore.com

In the realm of medicinal chemistry, the thiophene scaffold is considered a "privileged" structure, meaning it is frequently found in compounds with diverse pharmacological activities. nih.gov Many approved drugs and clinical candidates incorporate a thiophene moiety, which contributes to their therapeutic effects, spanning antibacterial, antiviral, anti-inflammatory, and anticancer properties. nih.govresearchgate.net The metabolic stability of the thiophene ring is another factor that makes it an attractive component in drug design.

Role of Amide Functionality in Organic Molecular Design

The amide functional group, characterized by a carbonyl group linked to a nitrogen atom, is one of the most fundamental and prevalent functionalities in organic chemistry and biology. acs.orgnih.gov The stability of the amide bond is a key feature, making it a reliable linker in a variety of molecular architectures, from simple organic molecules to complex polymers and biological macromolecules like proteins. arctomsci.comchemicalbook.com

A critical aspect of the amide group in molecular design is its ability to participate in hydrogen bonding. arctomsci.comchemicalbook.com The amide proton (N-H) can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. This dual capability allows amides to form strong and directional intermolecular and intramolecular interactions, which are crucial for determining the three-dimensional structure of molecules and their interactions with biological targets such as enzymes and receptors. arctomsci.comchemicalbook.com

Furthermore, the amide bond possesses a planar geometry due to resonance, which restricts the conformational flexibility of the molecule. chemicalbook.com This conformational rigidity can be advantageous in drug design, as it can pre-organize the molecule into a bioactive conformation, leading to higher binding affinity and selectivity. The prevalence of the amide bond is evident in the fact that a significant percentage of pharmaceuticals on the market contain at least one amide group. frontiersin.org

Computational and Theoretical Investigations of N Methyl 2 Thiophen 2 Ylacetamide

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, providing a detailed picture of the electronic environment of a molecule.

The MEP map is particularly informative, as it visualizes the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). In thiophene-containing amides, the oxygen atom of the carbonyl group and the nitrogen atom of the amide are expected to be regions of high negative potential, while the hydrogen atoms of the amide and the thiophene (B33073) ring are likely to exhibit positive potential. These features are crucial for understanding how the molecule interacts with other molecules and biological targets.

Key electronic properties that can be derived from DFT calculations include ionization potential, electron affinity, chemical hardness, and electronegativity. nih.gov These parameters provide a quantitative measure of a molecule's stability and reactivity.

Table 1: Calculated Electronic Properties for a Thiophene Acetamide (B32628) Analog (Data extrapolated from studies on N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide)

| Property | Value (eV) |

|---|---|

| Ionization Potential (I) | ~7.0 - 8.0 |

| Electron Affinity (A) | ~1.5 - 2.5 |

| Chemical Hardness (η) | ~2.5 - 3.0 |

Note: These values are estimations based on similar compounds and serve as a guide. Actual values for N-methyl-2-thiophen-2-ylacetamide may vary.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

For thiophene derivatives, the HOMO is typically a π-orbital distributed over the thiophene ring and adjacent atoms, while the LUMO is a π*-antibonding orbital. In this compound, it is anticipated that the HOMO would be localized on the thiophene ring and the amide nitrogen, while the LUMO would be centered on the carbonyl group and the thiophene ring.

The HOMO-LUMO gap for various thiophene derivatives has been reported to be in the range of 4.63 to 5.07 eV. researchgate.net For a related thiophene derivative, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, the calculated HOMO-LUMO gap provides a reasonable estimate for the target molecule. acs.orgnih.gov

Table 2: Frontier Orbital Energies and HOMO-LUMO Gap for a Thiophene Acetamide Analog (Data extrapolated from studies on N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide)

| Orbital | Energy (eV) |

|---|---|

| HOMO | ~ -6.5 |

| LUMO | ~ -1.5 |

| HOMO-LUMO Gap (ΔE) | ~ 5.0 |

Note: These values are estimations based on similar compounds and serve as a guide. Actual values for this compound may vary.

Conformational Analysis and Potential Energy Surface Mapping

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. Conformational analysis explores the different spatial arrangements of atoms in a molecule and their relative energies. For a flexible molecule like this compound, which has several rotatable bonds, mapping the potential energy surface (PES) is essential to identify the most stable conformers.

The rotation around the amide C-N bond is a critical aspect of the conformational landscape of amides. This rotation is generally restricted due to the partial double bond character of the C-N bond, leading to the existence of cis and trans isomers. Furthermore, rotations around the C-C single bonds connecting the thiophene ring to the acetamide moiety also contribute to the conformational diversity.

Computational studies on similar amide-containing molecules often employ DFT methods to calculate the energy of the molecule as a function of specific dihedral angles. researchgate.net By systematically rotating key bonds and calculating the corresponding energies, a PES can be constructed, revealing the global and local energy minima which correspond to the stable conformers. For thiophene pentamers, for instance, a study located 28 stable structures, highlighting the complexity of the PES for even simple thiophene clusters. doi.org

Intermolecular Interactions and Crystal Packing Analysis

In the solid state, molecules arrange themselves in a crystalline lattice, a process governed by a delicate balance of intermolecular forces. Understanding these interactions is crucial for predicting crystal morphology, polymorphism, and solubility.

Hydrogen bonds are among the most important intermolecular interactions that direct the assembly of molecules in the solid state. In this compound, the amide group provides both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). This allows for the formation of various hydrogen bonding motifs, such as chains or dimers.

In the crystal structure of the related compound, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, the molecules are linked by N-H···N and C-H···N hydrogen bonds. acs.orgnih.gov It is highly probable that this compound would exhibit similar N-H···O=C hydrogen bonds, forming characteristic chains or dimeric structures. The energetics of these hydrogen bonds can be estimated using computational methods, and they are typically in the range of 3-10 kcal/mol.

The thiophene ring in this compound is an aromatic system capable of engaging in π-π stacking interactions. These interactions, arising from the electrostatic and dispersion forces between the π-electron clouds of adjacent rings, play a significant role in stabilizing the crystal packing. nih.gov

Based on a comprehensive search of available scientific literature, detailed computational studies focusing on the Fukui function analysis and electrophilicity-based charge transfer for the specific compound This compound have not been publicly documented.

While research exists for structurally similar compounds, such as other derivatives of 2-(thiophen-2-yl)acetamide, these studies provide data unique to the molecules investigated and cannot be extrapolated to this compound. nih.govnih.govacs.org For instance, a detailed theoretical investigation including Fukui function analysis was performed on N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, a related but distinct molecule. nih.govacs.org Such analyses are highly specific, and the results are determined by the precise atomic and electronic structure of the compound .

Therefore, due to the absence of published research data for this compound concerning the specified computational and theoretical investigations, it is not possible to provide the detailed findings and data tables as requested in the article outline.

Application of N Methyl 2 Thiophen 2 Ylacetamide As a Building Block in Organic Synthesis

Role in the Development of Chemically Diverse Compound Libraries

The development of compound libraries for high-throughput screening is a cornerstone of modern drug discovery. The thiophene (B33073) ring is a valuable scaffold in this context due to its chemical stability and the diverse biological activities of its derivatives. researchgate.net A building block like N-methyl-2-thiophen-2-ylacetamide could, in theory, be used to generate a library of compounds by modifying the amide functionality or the thiophene ring.

However, the available literature does not specifically report the use of this compound as a core structure for the generation of large chemical libraries. The focus in the literature is more on the synthesis of specific, targeted thiophene derivatives with potential therapeutic applications. researchgate.netmdpi.com

Design and Implementation of Novel Synthetic Routes Utilizing the Compound as a Core Fragment

The design of novel synthetic routes often focuses on the strategic use of readily available and versatile building blocks. While this compound possesses a thiophene core, its utility as a central fragment in novel synthetic methodologies is not well-established in the scientific literature. The reactivity of the acetamide (B32628) group is generally limited without prior activation. More reactive thiophene derivatives, such as those with aldehyde, ketone, or amino functionalities, are more commonly employed as starting points for the construction of complex molecular architectures.

Advanced Characterization Methodologies for N Methyl 2 Thiophen 2 Ylacetamide and Its Derivatives

Spectroscopic Analysis Techniques

Spectroscopy is a cornerstone of molecular characterization, offering deep insights into the structural features of N-methyl-2-thiophen-2-ylacetamide by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Proton and Carbon-13)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for elucidating the precise structure of a molecule in solution. By mapping the magnetic fields around atomic nuclei, it provides a detailed picture of the molecular framework.

Proton (¹H) NMR: The ¹H NMR spectrum of this compound provides information about the chemical environment, number, and connectivity of protons. The protons on the thiophene (B33073) ring typically appear as multiplets in the aromatic region (around 7.0-7.5 ppm). The methylene (B1212753) protons (-CH₂-) adjacent to the carbonyl group and the thiophene ring resonate as a singlet, while the N-methyl protons (-CH₃) appear as a doublet due to coupling with the neighboring N-H proton. The amide proton (N-H) itself would be visible as a broad signal.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum complements the proton NMR data by providing a count of the unique carbon atoms in the molecule. For this compound, a characteristic downfield signal corresponds to the carbonyl carbon of the amide group. Other distinct signals represent the carbons of the thiophene ring, the methylene carbon, and the N-methyl carbon, confirming the carbon backbone of the structure. For a related derivative, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, specific shifts have been reported, providing a reference for the expected ranges in similar structures. acs.orgnih.gov

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound Note: These are approximate ranges and can vary based on solvent and experimental conditions.

| Atom Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Thiophene H | ~ 7.0 - 7.5 (m) | ~ 125 - 140 |

| Methylene (-CH₂-) | ~ 3.8 - 4.2 (s) | ~ 40 - 50 |

| N-Methyl (-CH₃) | ~ 2.7 - 3.0 (d) | ~ 25 - 30 |

| Amide (N-H) | ~ 7.5 - 8.5 (br s) | N/A |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman).

Infrared (IR) Spectroscopy: The IR spectrum is crucial for identifying key functional groups. In this compound, a strong absorption band between 1630 and 1680 cm⁻¹ is indicative of the amide C=O stretching vibration. acs.org Another characteristic band, typically broad, appears in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretch of the secondary amide. Vibrations associated with the thiophene ring (C-H and C-S stretching) also appear at their characteristic frequencies. iosrjournals.org Studies on similar thiophene-containing molecules confirm these assignments. researchgate.net

Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds and symmetric vibrations. The symmetric stretching of the thiophene ring is often a prominent feature in the Raman spectrum. biointerfaceresearch.comresearchgate.net Combining IR and Raman data allows for a more complete vibrational assignment and structural confirmation.

Table 2: Key IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | ~ 3200 - 3400 | Medium-Strong, Broad |

| Aromatic C-H Stretch | ~ 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | ~ 2850 - 2960 | Medium |

| Amide C=O Stretch | ~ 1630 - 1680 | Strong |

| Amide N-H Bend | ~ 1520 - 1570 | Medium-Strong |

Mass Spectrometry for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight of this compound and gaining structural information through its fragmentation pattern. The molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion ([M]⁺) confirms its molecular weight. High-resolution mass spectrometry (HRMS) can provide the elemental composition with high accuracy. The fragmentation pattern, which results from the breakdown of the molecular ion, offers clues about the molecule's structure. Common fragmentation pathways for this compound would likely involve the cleavage of the amide bond and fragmentation of the thiophene ring. acs.org

Chromatographic Techniques for Purity Assessment, Isolation, and Separation

Chromatographic methods are vital for assessing the purity of a compound and for its isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient method for separating, identifying, and quantifying this compound. By selecting an appropriate stationary phase (e.g., C18) and mobile phase, the compound can be separated from starting materials, byproducts, and other impurities. The purity is determined by the relative area of the peak corresponding to the compound in the chromatogram.

Gas Chromatography (GC): Provided the compound is sufficiently volatile and thermally stable, GC can also be used for purity analysis. It separates compounds based on their boiling points and interaction with the column's stationary phase. When coupled with a mass spectrometer (GC-MS), it provides both separation and structural identification of the components in a sample.

Q & A

Q. What are the standard synthetic routes for N-methyl-2-thiophen-2-ylacetamide, and how are reaction yields optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a maleimide intermediate can react with thiourea derivatives in glacial acetic acid under reflux (2–4 hours), monitored by TLC for completion . Yield optimization involves adjusting reaction time, temperature, and stoichiometry. In analogous systems, solvent polarity (e.g., DMF vs. THF) and substituent electronic effects significantly influence reaction efficiency. For instance, electron-withdrawing groups on aryl moieties enhance electrophilicity, improving coupling yields . Table 1 : Example Reaction Conditions from Analogous Syntheses

| Reactants | Solvent | Temp (°C) | Time (h) | Yield (%) | Characterization Methods |

|---|---|---|---|---|---|

| Thiourea + N-arylmaleimide | Acetic acid | 110–120 | 2 | 65–78 | NMR, IR, Recrystallization |

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer : Full characterization requires:

- NMR : and NMR to confirm regiochemistry and substitution patterns.

- IR : Identification of amide C=O (~1650–1680 cm) and thiophene C-S (~680 cm) stretches.

- Mass Spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H]).

- Elemental Analysis : For new derivatives, microanalysis confirms C/H/N/S composition within ±0.4% .

Q. What safety protocols are critical when handling thiophene-containing acetamides?

- Methodological Answer :

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., acetic acid) .

- Waste Management : Segregate halogenated byproducts and dispose via certified hazardous waste facilities .

Advanced Research Questions

Q. How do solvent effects and substituent electronic properties influence the reaction pathways of thiophene-acetamide derivatives?

- Methodological Answer : Solvent polarity modulates reaction kinetics and thermodynamics. Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr reactions, accelerating aryl substitution. Substituents with +M effects (e.g., -OCH) on thiophene rings enhance electron density, favoring electrophilic attacks. Computational studies (e.g., DFT) can model substituent Hammett parameters () to predict regioselectivity .

Q. How can density-functional theory (DFT) predict the electronic properties of this compound?

- Methodological Answer : Hybrid functionals (e.g., B3LYP) with exact-exchange corrections accurately compute HOMO-LUMO gaps and electrostatic potentials. Basis sets like 6-31G(d,p) model thiophene ring conjugation and amide resonance. Validation against experimental UV-Vis spectra ensures reliability. For example, B3LYP predicts absorption maxima within ±10 nm of experimental values for thiophene derivatives .

Q. How should researchers address discrepancies between experimental and computational data for thiophene-acetamide systems?

- Methodological Answer : Discrepancies often arise from:

- Functional Limitations : Pure GGA functionals underestimate band gaps; use CAM-B3LYP or ωB97XD for charge-transfer systems .

- Solvent Omission : Implicit solvent models (e.g., PCM) correct gas-phase DFT errors in polar environments .

Table 2 : Example DFT Validation for a Thiophene Derivative

| Property | Experimental | B3LYP/6-31G(d,p) | CAM-B3LYP/6-31G(d,p) |

|---|---|---|---|

| HOMO-LUMO Gap (eV) | 4.1 | 3.8 | 4.0 |

| Dipole Moment (Debye) | 2.9 | 2.7 | 2.8 |

Q. What mechanistic insights explain side-product formation during this compound synthesis?

- Methodological Answer : Competing pathways include:

- Over-alkylation : Excess methylating agents (e.g., CHI) lead to di-methylated byproducts. Quenching with aqueous NHCl minimizes this .

- Oxidation : Thiophene rings oxidize to sulfoxides under prolonged reflux; inert atmospheres (N/Ar) mitigate degradation .

LC-MS or GC-MS monitors side products, while column chromatography isolates pure compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.